molecular formula C18H24N2O3 B7183345 N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(propanoylamino)benzamide

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(propanoylamino)benzamide

Cat. No.: B7183345
M. Wt: 316.4 g/mol
InChI Key: IXTNDSRGHQLGLT-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-2-oxabicyclo[320]heptan-6-yl)-3-(propanoylamino)benzamide is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-14(21)19-12-7-5-6-11(10-12)17(22)20-15-13-8-9-23-16(13)18(15,2)3/h5-7,10,13,15-16H,4,8-9H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTNDSRGHQLGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2C3CCOC3C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(propanoylamino)benzamide typically involves multiple steps. One common route starts with the preparation of the bicyclic core, followed by the introduction of the benzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(propanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(propanoylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(propanoylamino)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(acetylamino)benzamide
  • N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(butanoylamino)benzamide

Uniqueness

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(propanoylamino)benzamide stands out due to its specific bicyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

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